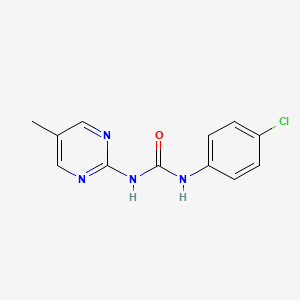
N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the urea family, which is widely used in drug discovery and development due to their diverse biological activities.
作用機序
The exact mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea is not fully understood. However, studies have suggested that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea exerts its anti-cancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and apoptosis.
In terms of its neuroprotective effects, studies have suggested that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea may act by reducing oxidative stress and inflammation in the brain. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In the brain, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to reduce oxidative stress and inflammation, increase BDNF levels, and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in lab experiments is its potent anti-cancer activity. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. Additionally, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to have neuroprotective effects, which could make it a useful tool for studying neurological disorders.
However, there are also some limitations to using N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in lab experiments. One limitation is that the exact mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea is not fully understood, which could make it difficult to interpret experimental results. Additionally, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet known.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea. One potential direction is to further investigate its anti-cancer activity and determine its efficacy in animal models of cancer. Another direction is to study its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea and its potential side effects.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea, or N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has potent anti-cancer activity and neuroprotective effects, making it a promising candidate for further study. While there are some limitations to using N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea involves the reaction of 4-chloroaniline and 5-methyl-2-pyrimidinecarboxylic acid with phosgene. The resulting product is purified by recrystallization to obtain N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea in high yield and purity. This synthesis method has been optimized to produce N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea on a large scale for scientific research purposes.
科学的研究の応用
N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea is in the field of cancer research. Studies have shown that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.
In addition to its anti-cancer activity, N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(4-chlorophenyl)-N'-(5-methyl-2-pyrimidinyl)urea has also been shown to have anxiolytic and antidepressant effects.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(5-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-6-14-11(15-7-8)17-12(18)16-10-4-2-9(13)3-5-10/h2-7H,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILHNJLNRRDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(5-methylpyrimidin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
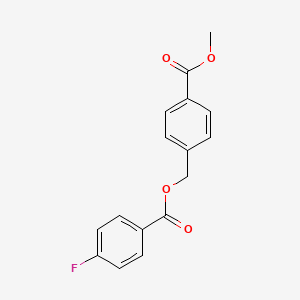
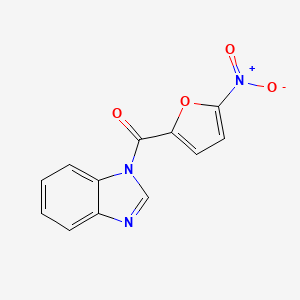
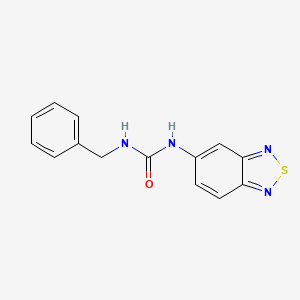


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)

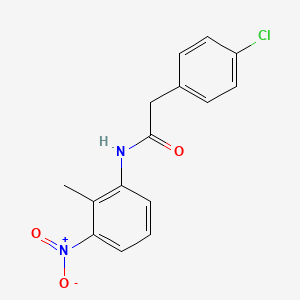
![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

